molecular formula C6H12N4O2S B13493664 1-(2-(Ethylsulfonyl)ethyl)-1h-1,2,4-triazol-3-amine

1-(2-(Ethylsulfonyl)ethyl)-1h-1,2,4-triazol-3-amine

Cat. No.: B13493664
M. Wt: 204.25 g/mol
InChI Key: QDQGFHDHLSKTTB-UHFFFAOYSA-N
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Description

1-(2-(Ethylsulfonyl)ethyl)-1h-1,2,4-triazol-3-amine is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Ethylsulfonyl)ethyl)-1h-1,2,4-triazol-3-amine typically involves the reaction of ethylsulfonyl ethylamine with 1,2,4-triazole under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve a high yield of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to produce the compound in bulk quantities, ensuring consistency and purity. The use of advanced equipment and techniques helps in achieving efficient production while maintaining the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

1-(2-(Ethylsulfonyl)ethyl)-1h-1,2,4-triazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The triazole ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the triazole ring.

Scientific Research Applications

1-(2-(Ethylsulfonyl)ethyl)-1h-1,2,4-triazol-3-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: It is explored for its potential use in drug development, particularly in the treatment of infections and other diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-(Ethylsulfonyl)ethyl)-1h-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with biological pathways, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Tinidazole: A nitroimidazole compound with similar structural features and applications.

    Metronidazole: Another nitroimidazole with comparable uses in treating infections.

Uniqueness

1-(2-(Ethylsulfonyl)ethyl)-1h-1,2,4-triazol-3-amine is unique due to its specific structural features and the presence of the ethylsulfonyl group. This gives it distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C6H12N4O2S

Molecular Weight

204.25 g/mol

IUPAC Name

1-(2-ethylsulfonylethyl)-1,2,4-triazol-3-amine

InChI

InChI=1S/C6H12N4O2S/c1-2-13(11,12)4-3-10-5-8-6(7)9-10/h5H,2-4H2,1H3,(H2,7,9)

InChI Key

QDQGFHDHLSKTTB-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)CCN1C=NC(=N1)N

Origin of Product

United States

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